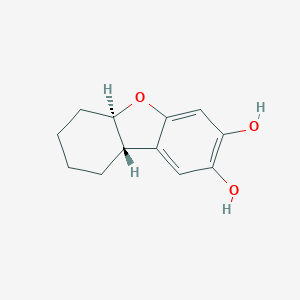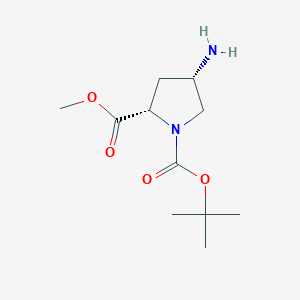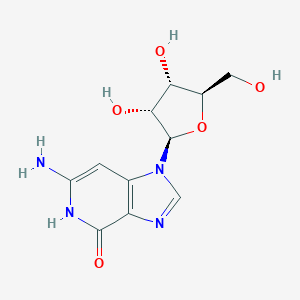
4-Methoxy-5-methyl-1-oxidopyrimidin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-5-methylpyrimidine 1-oxide is an organic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their wide range of biological activities and applications in various fields.
Métodos De Preparación
The synthesis of 4-Methoxy-5-methylpyrimidine 1-oxide typically involves the reaction of appropriate precursors under specific conditions. One common method includes the oxidation of 4-methoxy-5-methylpyrimidine using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures to ensure complete conversion .
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts to accelerate the reaction and reduce the formation of by-products. The choice of catalyst and reaction conditions can significantly impact the overall yield and purity of the final product .
Análisis De Reacciones Químicas
4-Methoxy-5-methylpyrimidine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex pyrimidine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound back to its parent pyrimidine form. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The methoxy and methyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine dioxides, while substitution reactions can produce a variety of functionalized pyrimidines .
Aplicaciones Científicas De Investigación
4-Methoxy-5-methylpyrimidine 1-oxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in studies related to enzyme inhibition and DNA interactions due to its structural similarity to nucleotides.
Medicine: Pyrimidine derivatives, including 4-Methoxy-5-methylpyrimidine 1-oxide, are investigated for their potential as antiviral, antibacterial, and anticancer agents.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-5-methylpyrimidine 1-oxide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited viral replication .
Comparación Con Compuestos Similares
4-Methoxy-5-methylpyrimidine 1-oxide can be compared with other pyrimidine derivatives such as:
4-Methoxypyrimidine: Lacks the methyl group, resulting in different reactivity and biological activity.
5-Methylpyrimidine: Lacks the methoxy group, which affects its solubility and interaction with biological targets.
Pyrimidine 1-oxide: Lacks both the methoxy and methyl groups, making it less hydrophobic and altering its chemical properties.
The uniqueness of 4-Methoxy-5-methylpyrimidine 1-oxide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
114969-58-3 |
|---|---|
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
4-methoxy-5-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O2/c1-5-3-8(9)4-7-6(5)10-2/h3-4H,1-2H3 |
Clave InChI |
GZZWAAQRGBQAFZ-UHFFFAOYSA-N |
SMILES |
CC1=C[N+](=CN=C1OC)[O-] |
SMILES canónico |
CC1=C[N+](=CN=C1OC)[O-] |
Sinónimos |
Pyrimidine, 4-methoxy-5-methyl-, 1-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)
![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)

![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)


![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)


![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)

![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)
